Tert-butyl (4-methylpiperidin-4-YL)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUNGZMGWJXPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599239 | |
| Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-08-7 | |
| Record name | 1,1-Dimethylethyl N-(4-methyl-4-piperidinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163271-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-4-methylpiperidine, 4-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of tert-butyl (4-methylpiperidin-4-YL)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its molecular structure, physicochemical characteristics, spectral analysis, and a representative synthetic protocol. Safety and handling considerations are also addressed based on data for structurally similar compounds. This guide is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound.[1] It is characterized by a piperidine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2]
General Information
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(4-methylpiperidin-4-yl)carbamate | [1] |
| CAS Number | 163271-08-7 | [1][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Odor | No distinct odor | [1] |
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Boiling Point | 308.407 °C at 760 mmHg | [1] |
| Density | 1.014 g/cm³ | [1] |
| Flash Point | 140.32 °C | [1] |
| Solubility | Soluble in organic solvents; Insoluble in water. | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1] |
| Enthalpy of Vaporization | 54.908 kJ/mol | [1] |
| Index of Refraction | 1.481 | [1] |
| Molar Refractivity | 60.107 cm³ | [1] |
| Polar Surface Area | 50.36 Ų | [1] |
| pKa (Predicted) | 12.75 ± 0.20 | [1] |
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of the compound.
Mass Spectrometry
-
EI-MS (m/z): 214 [M]+[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s).
Infrared (IR) Spectroscopy
-
FT-IR: Detailed FT-IR spectral data for this specific compound was not found in the available search results. General information on the IR spectra of carbamates can be found in various spectroscopic databases.[6][7]
Experimental Protocols
The following section outlines a general procedure for the synthesis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the deprotection of a precursor.[3]
Reaction Scheme:
(1-benzoyl-4-methylpiperidin-4-yl)carbamate → this compound
Materials:
-
tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
-
Ethanol
-
6 N aqueous sodium hydroxide
-
Ethyl acetate
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).
-
Add 6 N aqueous sodium hydroxide (6.0 mmol) to the solution.
-
Heat the reaction mixture at reflux for 8 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add ethyl acetate (30 mL) to the concentrated residue.
-
Separate the organic layer and wash it twice with distilled water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the dried organic layer under reduced pressure to yield the final product.[3]
Yield: Approximately 67%[3]
Visualization of Experimental Workflow
The synthesis protocol can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Safety and Handling
Specific safety data for this compound is not extensively available. However, based on safety data sheets for similar carbamate and piperidine derivatives, the following precautions are recommended.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area.[8][9]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
For related compounds, hazards such as skin and eye irritation have been reported.[10][11] It is crucial to handle this compound with care and in accordance with standard laboratory safety practices.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides a consolidated resource for researchers, compiling available data on its characteristics, synthesis, and handling. The provided information is intended to facilitate its use in the design and synthesis of new chemical entities for drug discovery and development. Further research to fully characterize its spectral properties and explore its applications is encouraged.
References
- 1. Page loading... [guidechem.com]
- 2. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 3. This compound | 163271-08-7 [chemicalbook.com]
- 4. 163271-08-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound(163271-08-7) 1H NMR [m.chemicalbook.com]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl (4-methylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry. The document details two primary synthetic pathways, offering step-by-step experimental protocols and quantitative data to aid in laboratory replication. The synthesis of this compound is of significant interest due to the prevalence of the 4-methyl-4-aminopiperidine scaffold in a variety of bioactive molecules, including antagonists for the CCR5 receptor, which are relevant in HIV-1 entry inhibition.[1]
Synthesis Route 1: Curtius Rearrangement of 1-Boc-4-methylpiperidine-4-carboxylic acid
This route offers a direct approach to the target molecule from a carboxylic acid precursor via a Curtius rearrangement. The key steps involve the protection of isonipecotic acid, methylation at the 4-position, and a subsequent one-pot Curtius rearrangement and carbamate formation.
Experimental Protocols
Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid
-
To a solution of isonipecotic acid (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water, add sodium hydroxide (1 equivalent) and cool the mixture to 0°C.
-
Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.
-
Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 1N HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid.
Step 2: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) at -78°C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Add methyl iodide (1.5 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-Boc-4-methylpiperidine-4-carboxylic acid.[2]
Step 3: Synthesis of this compound via Curtius Rearrangement
-
To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.[3][4]
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add anhydrous tert-butanol (2-3 equivalents) to the reaction mixture.[3]
-
Heat the reaction to reflux (approximately 80-110°C) and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[3]
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1. Boc Protection | Isonipecotic acid | 1-Boc-piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate, NaOH | t-BuOH/Water | >95 |
| 2. Methylation | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-4-methylpiperidine-4-carboxylic acid | LDA, Methyl iodide | THF | 70-85 |
| 3. Curtius Rearrangement | 1-Boc-4-methylpiperidine-4-carboxylic acid | This compound | DPPA, Triethylamine, tert-Butanol | Toluene | 60-80 |
Workflow Diagram
Caption: Synthetic workflow for Route 1 via Curtius Rearrangement.
Synthesis Route 2: Reductive Amination of 1-Boc-4-methyl-4-oxopiperidine
This alternative route involves the construction of the 4-amino-4-methylpiperidine core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. A key step in this pathway is the reductive amination of a ketone precursor.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-piperidone
-
To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0°C.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidone.
Step 2: Synthesis of 1-Boc-4-methyl-4-oxopiperidine
-
To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous THF at -78°C, add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equivalents).
-
Stir the mixture at -78°C for 1 hour.
-
Add methyl iodide (1.5 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-Boc-4-methyl-4-oxopiperidine.
Step 3: Synthesis of 4-amino-4-methylpiperidine (via Reductive Amination)
-
To a solution of 1-Boc-4-methyl-4-oxopiperidine (1 equivalent) in methanol, add ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C.[5]
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction carefully with an aqueous acid solution (e.g., 1N HCl).
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., NaOH pellets or concentrated solution) to pH > 12.
-
Extract the product with a suitable organic solvent such as dichloromethane or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-4-methylpiperidine. Note: The Boc group is cleaved under the acidic workup conditions.
Step 4: Synthesis of this compound
-
To a solution of 4-amino-4-methylpiperidine (1 equivalent) and triethylamine (1.5 equivalents) in a solvent such as dichloromethane or THF, add di-tert-butyl dicarbonate (1.1 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1. Boc Protection of Ketone | 4-Piperidone monohydrate HCl | 1-Boc-4-piperidone | Di-tert-butyl dicarbonate, Triethylamine | DCM | >90 |
| 2. Methylation of Ketone | 1-Boc-4-piperidone | 1-Boc-4-methyl-4-oxopiperidine | NaHMDS, Methyl iodide | THF | 60-75 |
| 3. Reductive Amination & Deprotection | 1-Boc-4-methyl-4-oxopiperidine | 4-amino-4-methylpiperidine | NH₄OAc or NH₃/MeOH, NaBH₃CN | Methanol | 50-70 |
| 4. Boc Protection of Amine | 4-amino-4-methylpiperidine | This compound | Di-tert-butyl dicarbonate, Triethylamine | DCM | >90 |
Workflow Diagram
Caption: Synthetic workflow for Route 2 via Reductive Amination.
Conclusion
This guide has detailed two robust synthetic routes to this compound, a key intermediate for pharmaceutical research and development. Both the Curtius rearrangement and the reductive amination pathways offer viable methods for obtaining the target compound. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and data are intended to serve as a valuable resource for the successful synthesis of this important molecule.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 189321-63-9,1-Boc-4-methylpiperidine-4-carboxylic acid | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
An In-Depth Technical Guide to tert-Butyl (4-methylpiperidin-4-YL)carbamate (CAS: 163271-08-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-methylpiperidin-4-YL)carbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a piperidine ring with a protected amine functionality, makes it a valuable intermediate in medicinal chemistry for the development of new therapeutic molecules.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other sites of a molecule, which can be later removed under specific conditions to reveal the free amine for further functionalization. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.
Physicochemical Properties
This compound is typically a white to off-white powder or crystalline solid.[1] It is soluble in organic solvents but has low solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 163271-08-7 | [4] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.31 g/mol | [4] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Boiling Point | 308.4 °C at 760 mmHg | [5] |
| Flash Point | 140.3 °C | [5] |
| Density | 1.01 g/cm³ | [5] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the deprotection of a precursor molecule.
Synthesis from tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
A general and effective method for the preparation of this compound involves the hydrolysis of the benzoyl protecting group from tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol, 318 mg) in ethanol (3 mL).[3]
-
Addition of Reagent: To the solution, add 6 N aqueous sodium hydroxide (6.0 mmol, 1.0 mL).[3]
-
Reaction Conditions: Heat the reaction mixture at reflux for 8 hours.[3]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.[3]
-
Extraction: To the residue, add ethyl acetate (30 mL) and deionized water (15 mL). Separate the organic layer.[3]
-
Washing: Wash the organic layer twice with distilled water (2 x 15 mL).[3]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]
Yield: 67% (145 mg, 0.67 mmol).[3]
Characterization Data:
-
Mass Spectrum (EI, m/z): 214 [M]⁺[3]
-
¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s).[3]
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] Its derivatives have been investigated for a range of biological activities.
As a Scaffold for Biologically Active Molecules
The piperidine core of this compound is a common motif in many neuroactive drugs, mimicking natural alkaloids and facilitating interactions with neurotransmitter receptors.[6] The Boc-protected amine allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.
Derivatives of similar piperidinyl carbamates have been studied as:
-
Inhibitors of Heat Shock Protein 70 (Hsp70): Hsp70 is implicated in cancer cell survival, and its inhibition is a promising strategy in oncology.[6]
-
β-secretase and Acetylcholinesterase Inhibitors: These enzymes are key targets in the development of therapeutics for Alzheimer's disease.[7]
-
Dopamine D3 Receptor Antagonists: Such compounds have potential in treating neurological and psychiatric disorders like Parkinson's disease and addiction.[6]
Hypothetical Signaling Pathway Involvement
Based on the known activities of its derivatives, this compound can be envisioned as a starting point for the synthesis of inhibitors targeting pathways relevant to neurodegenerative diseases and cancer. For instance, a derivative could potentially modulate pathways involving TNF-α and oxidative stress, which are implicated in the inflammatory response in neurodegenerative conditions.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS number 163271-08-7 is not consistently available, data from structurally related compounds suggest that standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]
-
If inhaled: Move the person into fresh air.[9]
-
If swallowed: Rinse mouth with water.[9] In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecules in the field of drug discovery. Its straightforward synthesis and the presence of a protected amine group make it an attractive starting material for creating libraries of compounds for biological screening. Further research into the biological activities of this compound and its derivatives is likely to yield novel therapeutic candidates for a variety of diseases.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 163271-08-7 [chemicalbook.com]
- 4. 163271-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.ie [fishersci.ie]
- 9. capotchem.com [capotchem.com]
Molecular structure of Tert-butyl (4-methylpiperidin-4-YL)carbamate
An In-Depth Technical Guide to Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.
Molecular Structure and Properties
This compound, with the CAS Number 163271-08-7, is a white to off-white solid organic compound.[1][2] Its structure features a piperidine ring substituted at the 4-position with both a methyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is instrumental in synthetic chemistry, allowing for selective reactions at other sites of the molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 163271-08-7 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.3 g/mol | [3] |
| IUPAC Name | tert-butyl N-(4-methylpiperidin-4-yl)carbamate | [2] |
| Appearance | White to off-white powder | [1] |
| Boiling Point | 308.407 °C at 760 mmHg | [2] |
| Density | 1.014 g/cm³ | [2] |
| pKa | 12.75 ± 0.20 (Predicted) | [1] |
| LogP | 1.54 (Predicted) | [2] |
Synthesis
A common synthetic route to this compound involves the deprotection of a benzoyl-protected precursor.[4]
Synthesis Workflow
Experimental Protocol: Synthesis
The following protocol is a general procedure for the synthesis of this compound from its N-benzoyl precursor.[4]
-
Dissolution: Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (318 mg, 1.0 mmol) in ethanol (3 mL).
-
Hydrolysis: Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.
-
Reflux: Heat the reaction mixture at reflux for 8 hours.
-
Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Extraction: Add ethyl acetate (30 mL) to the concentrated residue. Separate the organic layer and wash it twice with distilled water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Final Product Isolation: Concentrate the dried organic layer under reduced pressure and dry the resulting solid to obtain this compound (145 mg, 0.67 mmol, 67% yield).[4]
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Data | Source |
| Mass Spectrometry (EI) | m/z: 214 [M]⁺ | [4] |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s) | [4] |
| ¹³C-NMR | Data not explicitly found in the search results. Predicted peaks would include signals for the tert-butyl group (~28 ppm for CH₃, ~79 ppm for the quaternary carbon), the piperidine ring carbons, the methyl group on the piperidine ring, and the carbamate carbonyl (~155 ppm). | |
| Infrared (IR) | Data not explicitly found in the search results. Expected characteristic peaks would include N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=O stretching of the carbamate (~1680-1700 cm⁻¹). |
Experimental Protocols: Characterization
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6]
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
For a compound like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable methods.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-500).
-
-
Instrumentation (ESI):
-
Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[9]
-
Full Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): If further structural elucidation is needed, perform a product ion scan of the precursor ion to observe fragmentation patterns.[9]
-
Spectroscopic Data Interpretation Workflow
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2][4] The piperidine scaffold is a common motif in many biologically active compounds. While this specific molecule is primarily a building block, derivatives of substituted piperidines have shown a range of biological activities, including potential as inhibitors of heat shock proteins and as agents targeting neurological disorders.[1] The presence of the methyl group at the 4-position can provide steric hindrance or favorable interactions within a binding pocket, and the protected amine allows for further synthetic modifications.
References
- 1. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 163271-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 163271-08-7 [chemicalbook.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl (4-methylpiperidin-4-yl)carbamate
IUPAC Name: tert-butyl N-(4-methylpiperidin-4-yl)carbamate[1]
This technical guide provides a comprehensive overview of tert-butyl (4-methylpiperidin-4-yl)carbamate, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, a standard synthesis protocol, and its applications in drug development and research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 163271-08-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] |
| Molecular Weight | 214.30 g/mol |
| Appearance | White to off-white powder[1] |
| Boiling Point | 308.407 °C at 760 mmHg[1] |
| Density | 1.014 g/cm³[1] |
| Flash Point | 140.32 °C[1] |
| pKa | 12.75 ± 0.20 (Predicted)[1] |
| Solubility | Soluble in organic solvents, insoluble in water.[1] |
Synthesis Protocol
A general and effective method for the synthesis of this compound involves the deprotection of a benzoyl-protected precursor.[2]
General Procedure from (1-benzoyl-4-methylpiperidin-4-yl)carbamate: [2]
-
Dissolution: Dissolve tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol, 318 mg) in ethanol (3 mL).
-
Hydrolysis: Add 6 N aqueous sodium hydroxide (6.0 mmol, 1.0 mL) to the solution.
-
Reflux: Heat the reaction mixture at reflux for 8 hours.
-
Concentration: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Extraction: Add ethyl acetate (30 mL) to the concentrated residue.
-
Washing: Separate the organic layer and wash it twice with distilled water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Concentrate the dried organic layer under reduced pressure and dry the resulting product to yield this compound.
Characterization Data: [2]
-
Mass Spectrum (EI, m/z): 214 [M]⁺
-
¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, with significant applications in the pharmaceutical industry.[1][2] Its structure, featuring a protected amine on a piperidine scaffold, makes it a versatile intermediate for the synthesis of more complex molecules.[1]
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, which can be later removed under acidic conditions.
-
Drug Discovery: This compound is utilized by medicinal chemists to introduce the 4-methyl-4-aminopiperidine moiety into potential drug candidates. This structural motif is found in a range of biologically active molecules.
-
Development of Therapeutic Agents: It is used in the synthesis of compounds being investigated as potential therapeutic agents.[2]
Logical Relationship Diagram
The following diagram outlines the logical relationship of this compound as a synthetic intermediate.
References
Navigating the Safety Profile of Tert-butyl (4-methylpiperidin-4-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and hazard information for tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS No. 163271-08-7). Due to the limited specific safety data for this compound, this guide also incorporates information from structurally similar piperidine derivatives to provide a broader understanding of potential hazards. All data is presented to facilitate informed risk assessment and the implementation of appropriate safety protocols in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for safe handling and storage. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.3 g/mol | [1][3] |
| CAS Number | 163271-08-7 | [1][2] |
| Appearance | White to off-white powder/solid | - |
| Solubility | Soluble in organic solvents; insoluble in water. | - |
| Boiling Point | 308.407 °C at 760 mmHg | - |
| Flash Point | 140.32 °C | - |
| Density | 1.014 g/cm³ | - |
Hazard Identification and GHS Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not consistently available across all sources, data from analogous compounds suggest potential hazards. The following table outlines the GHS classifications for similar piperidine derivatives, which should be considered as potential hazards for the target compound.
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation | - |
Note: One source explicitly states that safety information for this compound is not available. Therefore, the above classifications for related compounds should be used for precautionary measures.
GHS Hazard Communication Process
The GHS provides a standardized framework for communicating chemical hazards. The following diagram illustrates the logical flow from hazard classification to the information presented on labels and Safety Data Sheets (SDS).
Handling, Storage, and Personal Protective Equipment (PPE)
Prudent laboratory practices are paramount when handling any chemical, especially one with limited specific safety data. The following guidelines are based on general best practices and information for similar compounds.
| Aspect | Recommendation | Source |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. | - |
| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Wear compatible chemical-resistant gloves. - Skin and Body Protection: Wear a lab coat and appropriate protective clothing. | - |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | - |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | - |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table provides guidance based on standard chemical safety protocols.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | - |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | - |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | - |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | - |
First Aid Decision Pathway
The following diagram outlines the general decision-making process for administering first aid upon chemical exposure.
Experimental Protocols for Hazard Assessment
Given the potential for skin and eye irritation, standardized tests are necessary to definitively characterize the hazard profile of this compound. The following are generalized workflows for in vitro skin and eye irritation testing based on OECD guidelines.
In Vitro Skin Irritation Test (Based on OECD Guideline 439)
This test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[4]
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in a culture medium.
-
Chemical Application: A defined amount of the test chemical is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate solution) are run in parallel.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to a fresh medium for a post-incubation recovery period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).[5]
Acute Eye Irritation/Corrosion Test (Based on OECD Guideline 405)
Historically, this test has been performed in vivo; however, a tiered testing strategy that prioritizes in vitro and ex vivo methods is now strongly recommended to reduce animal testing.[6]
Methodology (Tiered Approach):
-
Weight-of-the-Evidence Analysis: Review all existing data on the test chemical and its analogs, including physicochemical properties (e.g., pH) and results from skin irritation/corrosion studies.
-
In Vitro/Ex Vivo Testing: If data is insufficient, conduct validated in vitro or ex vivo tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test.
-
In Vivo Test (if necessary): If in vitro/ex vivo results are inconclusive and regulatory requirements necessitate it, a limited in vivo test may be conducted.[7]
-
A single animal is typically used for the initial test.
-
The test substance is applied to one eye, with the other serving as a control.
-
Ocular lesions (cornea, iris, conjunctiva) are scored at specific intervals (e.g., 1, 24, 48, and 72 hours).[8]
-
The reversibility of the effects is observed for up to 21 days.[9]
-
Toxicological Information
Conclusion
This technical guide consolidates the currently available safety and hazard information for this compound. The data underscores the importance of exercising caution when handling this compound, particularly in light of the limited specific toxicological information. The potential for skin, eye, and respiratory irritation, as suggested by data from analogous compounds, necessitates the use of appropriate personal protective equipment and adherence to stringent safety protocols. Researchers, scientists, and drug development professionals are strongly encouraged to consult the Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any work with this chemical. Further experimental investigation is warranted to fully elucidate the safety profile of this compound.
References
- 1. 163271-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 163271-08-7 [chemicalbook.com]
- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
The Pivotal Role of the Tert-butyl (4-methylpiperidin-4-YL)carbamate Scaffold in Modern Drug Discovery: A Technical Overview of Derivative Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Tert-butyl (4-methylpiperidin-4-YL)carbamate core is a privileged scaffold in medicinal chemistry, serving as a crucial building block in the synthesis of a diverse array of pharmacologically active compounds. While the parent molecule is primarily a synthetic intermediate, its derivatives have been shown to exhibit potent and selective modulatory effects on key biological targets implicated in a range of pathologies, from neurodegenerative diseases to inflammatory disorders and sleep disturbances. This technical guide delves into the mechanisms of action of three prominent classes of drugs derived from the this compound scaffold: β-Secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory conditions, and Orexin Receptor antagonists for the management of insomnia.
This document will provide a comprehensive overview of the signaling pathways associated with these targets, present quantitative data on the activity of representative compounds, detail the experimental protocols for key assays, and visualize complex biological and experimental processes using logical diagrams.
I. BACE1 Inhibition: Targeting the Amyloid Cascade in Alzheimer's Disease
The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's pathogenesis. The enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) is the rate-limiting step in the production of Aβ. Consequently, the inhibition of BACE1 is a major therapeutic strategy for reducing Aβ levels.
Mechanism of Action and Signaling Pathway
Derivatives of the this compound scaffold have been developed as potent BACE1 inhibitors. These compounds are designed to fit into the active site of the BACE1 enzyme, preventing it from binding to and cleaving its natural substrate, APP. By blocking this crucial first step in the amyloidogenic pathway, these inhibitors effectively decrease the production of all downstream Aβ species.
The signaling pathway, or more accurately, the processing pathway, is depicted below:
Quantitative Data for a Representative BACE1 Inhibitor
A notable example is the multi-target compound tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, designated as M4, which incorporates the core piperidine structure. Its inhibitory activities are summarized below.[1]
| Compound | Target | Assay Type | IC50 / Ki |
| M4 | β-Secretase 1 (BACE1) | In vitro enzymatic assay | 15.4 nM (IC50) |
| M4 | Acetylcholinesterase | In vitro enzymatic assay | 0.17 µM (Ki) |
| M4 | Aβ Aggregation | In vitro aggregation assay | 85% inhibition at 100 µM |
Experimental Protocol: BACE1 FRET Assay
A common method for measuring BACE1 activity and inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay.
Principle: A synthetic peptide substrate contains a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (derivatives of this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture: In each well of the microplate, add the test compound solution, BACE1 FRET peptide substrate, and assay buffer.
-
Initiation: Initiate the enzymatic reaction by adding the BACE1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
II. IRAK4 Inhibition: A Novel Approach for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.
Mechanism of Action and Signaling Pathway
Tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate serves as a key intermediate in the synthesis of potent IRAK4 inhibitors. These inhibitors typically function as ATP competitors, binding to the kinase domain of IRAK4 and preventing its autophosphorylation and subsequent activation. This blockade halts the downstream signaling cascade, ultimately leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.
The IRAK4 signaling cascade is illustrated in the following diagram:
Quantitative Data for Representative IRAK4 Inhibitors
| Compound | Target | Assay Type | IC50 |
| PF-06650833 | IRAK4 | In vitro kinase assay | 0.2 nM |
| BAY-1834845 | IRAK4 | In vitro kinase assay | 3.55 nM |
Experimental Protocol: LanthaScreen™ Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based method to measure inhibitor binding to a kinase.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. A test compound that binds to the ATP site will displace the tracer, causing a decrease in the FRET signal.
Materials:
-
GST-tagged recombinant IRAK4 enzyme
-
Europium-labeled anti-GST antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test compounds
-
384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Add serially diluted test compounds to the wells of the 384-well plate.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the IRAK4 enzyme and the europium-labeled anti-GST antibody.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition. Fit the data to a dose-response curve to calculate the IC50 value.
III. Orexin Receptor Antagonism: Regulating the Sleep-Wake Cycle
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness. Orexin receptor antagonists promote sleep by blocking the wake-promoting signals of orexins.
Mechanism of Action and Signaling Pathway
The this compound scaffold is integral to the development of dual orexin receptor antagonists (DORAs). These compounds competitively bind to both OX1 and OX2 receptors, preventing the binding of endogenous orexin peptides. This antagonism suppresses the wake-promoting signaling cascades in key brain regions, thereby facilitating the onset and maintenance of sleep.
The logical relationship is depicted below:
Quantitative Data for Representative Orexin Receptor Antagonists
Many potent orexin receptor antagonists are based on piperidine scaffolds. While specific data for direct derivatives of this compound is limited, the following table provides data for representative dual orexin receptor antagonists to illustrate the potency of this class of compounds.
| Compound | Target | Assay Type | pKi |
| Suvorexant | OX2 Receptor | Radioligand binding assay | 8.9 |
| Almorexant | OX2 Receptor | Radioligand binding assay | 8.0 |
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the orexin receptor.
Principle: Cell membranes expressing the orexin receptor are incubated with a fixed concentration of a radiolabeled orexin receptor antagonist (the radioligand) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and a potent test compound will displace the radioligand, resulting in a lower radioactive signal.
Materials:
-
Cell membranes from a cell line stably expressing human OX1R or OX2R
-
Radiolabeled ligand (e.g., [³H]-EMPA for OX2R)
-
Assay buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and plot the data to calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold is a testament to the power of core structural motifs in drug discovery. Its versatility has enabled the development of highly potent and selective inhibitors and antagonists for a range of challenging biological targets. The derivatives of this scaffold that inhibit BACE1, IRAK4, and orexin receptors represent promising therapeutic avenues for Alzheimer's disease, inflammatory disorders, and insomnia, respectively. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide underscore the significant impact of this chemical entity on modern medicinal chemistry and its potential to contribute to the development of future therapeutics. Further exploration of this scaffold will undoubtedly lead to the discovery of novel modulators of other key biological pathways.
References
An In-depth Technical Guide on Tert-butyl (4-methylpiperidin-4-YL)carbamate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (4-methylpiperidin-4-yl)carbamate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of therapeutic agents. Its unique structural motif, featuring a protected amine on a quaternary carbon within a piperidine ring, offers a valuable scaffold for the development of novel drugs. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and, most notably, its application in the creation of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and orexin receptor antagonists. Detailed experimental protocols, quantitative biological data for derived compounds, and visualizations of relevant signaling pathways are presented to serve as a critical resource for researchers in the field of drug discovery and development.
Chemical Synthesis and Properties
The synthesis of this compound is crucial for its accessibility in drug discovery programs. A common and effective method involves the deprotection of a precursor, tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.
Synthesis Protocol
A general and reliable experimental procedure for the synthesis of this compound is outlined below. This protocol details the hydrolysis of the benzoyl protecting group under basic conditions.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
-
Ethanol
-
6 N aqueous sodium hydroxide
-
Ethyl acetate
-
Distilled water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).
-
Add 6 N aqueous sodium hydroxide (6.0 mmol) to the solution.
-
Heat the reaction mixture at reflux for 8 hours.
-
After completion, concentrate the mixture under reduced pressure.
-
To the concentrated residue, add ethyl acetate (30 mL).
-
Separate the organic layer and wash it twice with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the final product.
-
-
Yield and Characterization:
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and application in further synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.3 g/mol | [3] |
| CAS Number | 163271-08-7 | [1][2] |
| Appearance | White to off-white powder | [2] |
| Boiling Point | 308.407 °C at 760 mmHg | [2] |
| Density | 1.014 g/cm³ | [2] |
| Flash Point | 140.32 °C | [2] |
| pKa | 12.75 ± 0.20 (Predicted) | [2] |
| LogP | 1.54 | [2] |
| Solubility | Soluble in organic solvents, insoluble in water. | [2] |
Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of complex molecules targeting various biological pathways. Notably, the structurally related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is a key intermediate in the development of IRAK4 inhibitors and orexin receptor antagonists.[4] While direct synthesis from the title compound is not explicitly detailed in the reviewed literature, its structural analogy makes it a highly relevant scaffold for the synthesis of similar classes of compounds.
IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.
The binding of a ligand (e.g., IL-1) to its receptor initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
References
- 1. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 3. US9108959B2 - Process for the preparation of an orexin receptor antagonist - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl (4-methylpiperidin-4-YL)carbamate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key building block, has emerged as a critical intermediate in the development of novel therapeutics. Its unique structural features, combining a Boc-protected amine with a sterically hindered quaternary center on a piperidine ring, offer chemists a versatile platform for introducing this motif into a variety of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on its role in the development of targeted therapies. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its development can be understood within the broader context of the rising importance of Boc-protected piperidines in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 163271-08-7 | [1][2] |
| Molecular Formula | C11H22N2O2 | [1][2] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| IUPAC Name | tert-butyl N-(4-methylpiperidin-4-yl)carbamate | [1] |
| Synonyms | (4-Methylpiperidin-4-yl)carbamic acid tert-butyl ester, 4-(Boc-amino)-4-methylpiperidine | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
| Predicted pKa | 12.75 ± 0.20 | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is crucial for its application in drug discovery. A general and efficient method involves the deprotection of a precursor, Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.
General Synthesis Protocol[2]
Reaction: Deprotection of Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
Reagents and Materials:
-
Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
-
Ethanol
-
6 N aqueous sodium hydroxide
-
Ethyl acetate
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).
-
Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.
-
Heat the reaction mixture at reflux for 8 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
To the concentrated residue, add ethyl acetate (30 mL).
-
Separate the organic layer and wash it twice with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the final product.
Yield: 67%[2]
Characterization Data:
-
Mass Spectrum (EI, m/z): 214 [M]+[2]
-
1H-NMR (CDCl3) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)[2]
Synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of several classes of therapeutic agents, most notably IRAK4 inhibitors and orexin receptor antagonists.
IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine-threonine kinase that plays a central role in the signaling pathways of the Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are critical components of the innate immune system. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
The inhibition of IRAK4 is a promising therapeutic strategy. Small molecule inhibitors targeting IRAK4 can block the downstream activation of transcription factors such as NF-κB and AP-1, thereby reducing the production of pro-inflammatory cytokines. This compound provides a scaffold for the synthesis of potent and selective IRAK4 inhibitors.
Simplified IRAK4 signaling pathway and the point of intervention.
Orexin Receptor Antagonists
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. Orexin receptor antagonists that block the activity of both receptors (dual orexin receptor antagonists, or DORAs) have been developed as treatments for insomnia.
The synthesis of certain DORAs utilizes this compound as a key building block to construct the core scaffold of the molecule. The piperidine moiety is often crucial for interacting with the orexin receptors.
References
Methodological & Application
Application Notes and Protocols for the Characterization of Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the analytical techniques for the thorough characterization of Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key intermediate in pharmaceutical synthesis. The following methodologies provide a framework for ensuring the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.
Quantitative Data Summary
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃, Predicted) |
| Chemical Shift (δ) / ppm | 4.37 (br s, 1H), 2.84-2.80 (m, 4H), 1.91 (dt, J = 13.3, 3.9 Hz, 2H), 1.51 (td, J = 12.9, 6.2 Hz, 2H), 1.44 (s, 9H), 1.34 (s, 3H)[1] | ~155 (C=O), ~79 (quaternary C of tert-butyl), ~53 (quaternary C of piperidine), ~45 (CH₂ of piperidine), ~35 (CH₂ of piperidine), ~28 (CH₃ of tert-butyl), ~25 (CH₃ on piperidine) |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Brucker Avance III 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm PABBO BB/19F-1H/D Z-GRD.
-
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its identity.
Quantitative Data Summary
| Technique | Parameter | Value |
| Electron Ionization (EI) | m/z [M]⁺ | 214[1] |
| Electrospray Ionization (ESI) | m/z [M+H]⁺ | 215.18 |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to 10 µg/mL with the initial mobile phase composition.
-
-
Instrumentation:
-
Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 Quadrupole LC/MS detector (or equivalent).
-
-
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
-
Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase method is typically suitable for this compound.
Quantitative Data Summary
| Parameter | Value |
| Purity (by area %) | >98% (typical) |
| Retention Time | Compound- and method-dependent |
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) (or equivalent).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Isocratic Elution: 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound, providing further structural confirmation.
Quantitative Data Summary
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (carbamate) | ~3350 |
| C-H Stretch (aliphatic) | ~2950-2850 |
| C=O Stretch (carbamate) | ~1680 |
| N-H Bend (carbamate) | ~1520 |
| C-O Stretch (carbamate) | ~1250 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumentation:
-
PerkinElmer Spectrum Two FT-IR Spectrometer with a diamond ATR accessory (or equivalent).
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Perform a background correction on the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and melting point of this compound.
Quantitative Data Summary
| Technique | Parameter | Value |
| TGA | Decomposition Temperature (T_d) | To be determined experimentally |
| DSC | Melting Point (T_m) | To be determined experimentally |
| Calculated | Boiling Point | ~308 °C[2] |
Experimental Protocol: TGA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
-
Instrumentation:
-
TA Instruments Q500 Thermogravimetric Analyzer (or equivalent).
-
-
Experimental Conditions:
-
Temperature Range: 25 °C to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition.
-
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
-
Instrumentation:
-
TA Instruments Q2000 Differential Scanning Calorimeter (or equivalent).
-
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp at 10 °C/min to 200 °C.
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the peak temperature of the endothermic event corresponding to the melting point.
-
References
Application Notes and Protocols for NMR Spectroscopy of Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key building block in pharmaceutical synthesis. The provided protocols and data are intended to assist researchers in the identification, characterization, and quality control of this compound.
Introduction
This compound (CAS No. 163271-08-7) is a bifunctional molecule incorporating a piperidine ring, a protected amine (Boc group), and a quaternary carbon center. Its structural features make it a valuable intermediate in the synthesis of a variety of biologically active molecules. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document outlines the standardized protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this molecule.
Spectroscopic Data
The following tables summarize the ¹H NMR spectroscopic data for this compound. The data was acquired in deuterochloroform (CDCl₃) as the solvent.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.37 | br s | 1H | - | NH |
| 2.84-2.80 | m | 4H | - | 2 x CH₂ (piperidine ring) |
| 1.91 | dt | 2H | 13.3, 3.9 | CH₂ (piperidine ring) |
| 1.51 | td | 2H | 12.9, 6.2 | CH₂ (piperidine ring) |
| 1.44 | s | 9H | - | C(CH₃)₃ (Boc group) |
| 1.34 | s | 3H | - | CH₃ (on piperidine ring) |
¹H NMR data sourced from ChemicalBook.[1]
Note: Experimental ¹³C NMR data for this compound was not available in the public resources searched. For complete characterization, it is recommended to acquire a ¹³C NMR spectrum.
Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterochloroform (CDCl₃) is a common choice for this compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These parameters may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of -10 to 220 ppm is appropriate for most organic molecules.
-
Temperature: 298 K.
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H NMR spectrum to determine the relative number of protons.
-
Structural Assignment: Assign the observed signals to the corresponding nuclei in the molecular structure based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments, such as COSY and HSQC, can be employed for more complex structures to confirm assignments.
Visualizations
The following diagrams illustrate the structure and a general workflow for the NMR analysis of this compound.
Caption: Chemical structure of the title compound.
Caption: General workflow for NMR analysis.
References
Application Note: Mass Spectrometry Analysis of Tert-butyl (4-methylpiperidin-4-YL)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl (4-methylpiperidin-4-yl)carbamate is a versatile intermediate used in the synthesis of a variety of compounds within the pharmaceutical industry.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of such compounds.[2][3] This application note provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, LC-MS/MS methodology, and data interpretation.
Principles and Theory
The analysis is based on liquid chromatography for the separation of the analyte from the sample matrix, followed by mass spectrometry for its detection and quantification. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion is fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), high selectivity and sensitivity can be achieved.
The molecular formula of this compound is C11H22N2O2, with a molecular weight of 214.3 g/mol .[4] Electron ionization (EI) mass spectrometry has shown a molecular ion peak [M]+ at m/z 214.[1]
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: For analysis of the compound in a reaction mixture or other matrices, dilute the sample with the initial mobile phase to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the LC-MS system to prevent clogging of the column and instrument components.[2]
LC-MS/MS Method
The following is a general LC-MS/MS method that can be optimized for specific instrumentation and applications.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system[2] |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B[2] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of this compound. These fragments are proposed based on common fragmentation patterns of carbamates and piperidine-containing molecules.
Table 2: Mass Spectrometry Data Summary
| Analyte | Parent Ion (m/z) [M+H]+ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 215.2 | 159.2 | 114.1 | 15 - 25 |
Note: The collision energy should be optimized for the specific instrument being used to maximize the signal of the product ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
References
Application Notes and Protocols for the Purification of Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The following methods are designed to yield a high-purity product suitable for further synthetic applications and drug development processes.
Compound Properties
A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 214.3 g/mol | [3] |
| Appearance | White to off-white powder or solid | [1] |
| Boiling Point | 308.407 °C at 760 mmHg | [1] |
| Density | 1.014 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a non-polar solvent or a solvent mixture is recommended due to its solubility profile. Hexane or a mixture of benzene and hexane has been shown to be effective for similar carbamates.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," and the non-polar nature of the tert-butyl group, a solvent system such as ethyl acetate/hexane or toluene/hexane is a good starting point. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate (or another suitable solvent) in an Erlenmeyer flask. Add the solvent gradually with gentle heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cooling rate should be slow to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product can be measured to assess its purity.
Caption: Workflow for the purification of this compound by recrystallization.
Purification Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable method.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent system for compounds of this polarity is a mixture of hexane and ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC).
-
Column Packing: Carefully pour the silica gel slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
Application Notes: Tert-butyl (4-methylpiperidin-4-YL)carbamate in the Development of Novel Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-methylpiperidin-4-YL)carbamate is a valuable heterocyclic building block in medicinal chemistry. While not an active anticancer agent itself, its rigid piperidine scaffold and the protecting tert-butoxycarbonyl (Boc) group make it a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine moiety is a "privileged scaffold," frequently found in clinically approved drugs and investigational cancer therapies due to its favorable pharmacokinetic properties and its ability to be readily functionalized to interact with various biological targets.
Derivatives of this compound have been explored for the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notably, the piperidine core is a prominent feature in numerous kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers.
Application in Cancer Research: Synthesis of PI3K/Akt Pathway Inhibitors
The primary application of this compound in oncology research is as a starting material for the synthesis of potent and selective kinase inhibitors. The 4-amino-4-methylpiperidine core can be strategically incorporated into molecules designed to bind to the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that drive tumor growth.
One notable example is in the development of inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several clinically investigated PI3K inhibitors feature a piperidine scaffold derived from precursors like this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative piperidine-containing PI3Kδ inhibitor, Compound A8 , which features a 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline scaffold. While not directly synthesized from the title compound, its structure highlights the utility of the piperidine core in achieving high potency and selectivity.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| A8 | PI3Kδ | 0.7 | SU-DHL-6 | 0.12 |
| Idelalisib (control) | PI3Kδ | 1.2 | SU-DHL-6 | Not specified in the provided context |
Table 1: In vitro activity of a representative piperidine-containing PI3Kδ inhibitor. [1]
Experimental Protocols
General Synthesis of Piperidine-Containing Kinase Inhibitors
The synthesis of kinase inhibitors incorporating the 4-amino-4-methylpiperidine moiety typically involves a multi-step process. The following is a generalized protocol based on common synthetic strategies for related compounds.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting 4-methylpiperidin-4-amine salt can be used directly in the next step or neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.
Step 2: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination
-
Dissolve the deprotected 4-methylpiperidin-4-amine in an appropriate solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane).
-
Add the heterocyclic core of the target kinase inhibitor (e.g., a chloropyrimidine or chloroquinazoline derivative).
-
For SNAr, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) and heat the reaction mixture at 80-120 °C.
-
For Buchwald-Hartwig amination, add a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or K3PO4). Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
Caption: General synthetic workflow for piperidine-containing kinase inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of newly synthesized piperidine derivatives on cancer cell lines.
Materials:
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Cancer cell lines (e.g., SU-DHL-6, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
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Test compound (piperidine derivative) dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium.
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Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
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Incubate the plate for 48-72 hours.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cell proliferation assay.
Western Blot Analysis for PI3K/Akt Pathway Inhibition
This protocol is used to determine if the synthesized piperidine derivatives inhibit the PI3K/Akt signaling pathway.
Materials:
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Cancer cell line
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Test compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Protocol:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. A reduction in the levels of phosphorylated Akt (p-Akt) relative to total Akt indicates inhibition of the PI3K pathway.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based inhibitor.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Tert-butyl (4-methylpiperidin-4-YL)carbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the direct Boc protection of 4-amino-4-methylpiperidine.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction has not gone to completion. | - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to stir for a longer duration (e.g., overnight). - Increase Temperature: Gently heat the reaction mixture (e.g., to 40°C), but be mindful of potential side reactions. |
| Low Nucleophilicity of the Amine: The amine at the tertiary carbon of 4-amino-4-methylpiperidine is sterically hindered, reducing its reactivity. | - Use a More Reactive Boc Reagent: While di-tert-butyl dicarbonate is standard, consider activating it or using an alternative if the reaction is sluggish. - Optimize Base: A suitable base can enhance the nucleophilicity of the amine. | |
| Poor Solubility of Starting Materials: 4-amino-4-methylpiperidine or its salt form may not be fully dissolved in the chosen solvent. | - Select an Appropriate Solvent System: Consider using a mixture of solvents, such as THF/water or dioxane/water, to ensure all reactants are in solution. | |
| Hydrolysis of Di-tert-butyl dicarbonate (Boc₂O): In aqueous conditions, Boc₂O can be hydrolyzed, reducing its availability for the reaction. | - Use a slight excess of Boc₂O: An excess of 1.2 to 1.5 equivalents is common to compensate for any hydrolysis. - Control pH: Maintain a basic pH to favor the aminolysis reaction over hydrolysis. | |
| Formation of Multiple Products/Impurities | Di-Boc Protected Product: The secondary amine on the piperidine ring has also been protected. | - Control Stoichiometry: Use a controlled amount of Boc₂O (e.g., 1.05-1.1 equivalents). - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity. |
| Unidentified Side Products: Potential side reactions may be occurring. | - Purify Starting Materials: Ensure the purity of 4-amino-4-methylpiperidine, as impurities can lead to side reactions. - Optimize Reaction Conditions: Systematically vary the solvent, base, and temperature to find conditions that minimize side product formation. | |
| Difficult Product Isolation/Purification | Product is Water-Soluble: The product has some solubility in water, leading to losses during aqueous workup. | - Extract with an Appropriate Organic Solvent: Use a suitable solvent like ethyl acetate or dichloromethane for extraction. - Brine Wash: Wash the combined organic layers with brine to reduce the amount of dissolved water. |
| Emulsion Formation During Workup: An emulsion forms between the aqueous and organic layers, making separation difficult. | - Add Brine: Addition of saturated sodium chloride solution can help to break up emulsions. - Filter Through Celite: Filtering the mixture through a pad of Celite can also aid in separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reaction of 4-amino-4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent. This reaction, known as Boc protection, selectively adds the tert-butoxycarbonyl (Boc) group to the primary amino group.
Q2: Which solvent is best for this reaction?
A2: The choice of solvent depends on the solubility of the starting materials. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and mixtures of these with water. A mixed solvent system like THF/water can be effective if the starting amine salt is used.
Q3: Is a base necessary for the Boc protection of 4-amino-4-methylpiperidine?
A3: While not always strictly required, using a base is highly recommended. A base, such as triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate, neutralizes the acidic byproducts of the reaction, driving it to completion and preventing the protonation of the starting amine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting amine and the Boc-protected product will have different Rf values. A stain such as ninhydrin can be used to visualize the amine starting material.
Q5: What are the typical workup and purification procedures?
A5: A typical workup involves quenching any excess Boc₂O, followed by extraction of the product into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization if necessary.
Q6: I am seeing a second spot on my TLC that is also ninhydrin active. What could it be?
A6: If you are starting with 4-amino-4-methylpiperidine, which has both a primary and a secondary amine, it is possible to get partial reaction on the secondary amine if it is deprotected, or if the reaction conditions are forcing. However, the primary amine is generally more nucleophilic. It is also possible that you have an impurity in your starting material.
Q7: Are there alternative synthetic routes to this compound?
A7: Yes, an alternative method involves the deprotection of a precursor like tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate. This is achieved by heating the precursor with aqueous sodium hydroxide in ethanol. Another approach described for similar structures involves a Curtius rearrangement from a corresponding carboxylic acid.
Experimental Protocols
Protocol 1: Direct Boc Protection of 4-amino-4-methylpiperidine
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 4-amino-4-methylpiperidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF and water (to a concentration of 0.1-0.5 M).
-
Base Addition: Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Workup:
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: Deprotection of Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate[5]
-
Dissolution: Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 eq) in ethanol.
-
Base Addition: Add 6 N aqueous sodium hydroxide (6.0 eq) to the solution.
-
Reaction: Heat the reaction mixture at reflux for 8 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup:
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer twice with distilled water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate. It is intended for researchers, scientists, and drug development professionals to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Boc protection of 4-amino-4-methylpiperidine using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This reaction is typically carried out in the presence of a base in an appropriate organic solvent. Another documented method involves the deprotection of a precursor like tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.[1]
Q2: Why is the yield of my Boc protection of 4-amino-4-methylpiperidine low?
A2: Low yields can be attributed to several factors. The starting material, 4-amino-4-methylpiperidine, possesses a sterically hindered tertiary amine, which can slow down the reaction rate. Other potential causes include incomplete reaction, formation of side products such as di-Boc protected amine or urea derivatives, and suboptimal reaction conditions (e.g., inappropriate base, solvent, or temperature).
Q3: What are the common side products in this reaction and how can I minimize them?
A3: Common side products include the di-Boc protected amine (where a second Boc group is attached to the nitrogen) and urea derivatives, which can form with sterically hindered amines. To minimize these, it is crucial to control the stoichiometry of the reactants, particularly using a modest excess of Boc anhydride (around 1.1 to 1.2 equivalents). Using a milder base and optimized reaction temperatures can also suppress the formation of these byproducts.
Q4: Is a base always necessary for this reaction?
A4: While not strictly essential, as the tert-butoxide generated during the reaction can act as a base, the addition of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) is common practice to accelerate the reaction, especially with less nucleophilic or sterically hindered amines.
Q5: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
A5: DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of Boc protection. It is particularly useful for less reactive amines. However, it should be used in catalytic amounts, as stoichiometric amounts can increase the likelihood of side reactions, including the formation of di-Boc protected products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Reaction: The steric hindrance of the 4-amino-4-methylpiperidine may be slowing the reaction. | - Increase the reaction time and monitor progress using TLC or LC-MS.- Consider gentle heating of the reaction mixture.- If using a weak base, switch to a stronger base or add a catalytic amount of DMAP. |
| Inappropriate Solvent: The reactants may not be fully soluble, or the solvent may not be optimal for the reaction. | - Ensure all reactants are fully dissolved. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.- For less reactive amines, polar aprotic solvents like DMF or acetonitrile can be beneficial. | |
| Formation of Multiple Products | Di-Boc Protection: A second Boc group has been added to the amine. | - Reduce the amount of Boc anhydride to 1.1-1.2 equivalents relative to the amine.- Avoid using a large excess of a strong base. |
| Urea Formation: A common side reaction with sterically hindered amines. | - Use a milder base such as sodium bicarbonate.- Consider deprotonating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) before the addition of Boc anhydride. | |
| Difficult Product Purification | Emulsion during Workup: Formation of an emulsion between the organic and aqueous layers makes separation difficult. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of Celite or sodium sulfate. |
| Co-elution of Impurities: Side products are difficult to separate from the desired product by column chromatography. | - Optimize the reaction conditions to minimize side product formation.- Try a different solvent system for column chromatography or consider recrystallization of the product. |
Experimental Protocols
Protocol 1: Boc Protection of 4-amino-4-methylpiperidine
This protocol is a general procedure for the Boc protection of a primary amine and can be adapted for 4-amino-4-methylpiperidine.
Materials:
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4-amino-4-methylpiperidine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 4-amino-4-methylpiperidine (1.0 eq) in DCM or THF.
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Add TEA or DIEA (1.1-1.5 eq) to the solution.
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Slowly add a solution of Boc₂O (1.1-1.2 eq) in the same solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
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Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis from tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate[1]
Materials:
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tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
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Ethanol
-
6 N aqueous sodium hydroxide
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Ethyl acetate
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Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).
-
Add 6 N aqueous sodium hydroxide (6.0 mmol) to the solution.
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Heat the reaction mixture at reflux for 8 hours.
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After completion, concentrate the mixture under reduced pressure.
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Add ethyl acetate (30 mL) to the residue and wash the organic layer twice with distilled water.
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Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. A reported yield for this procedure is 67%.[1]
Data Presentation
Table 1: Comparison of General Boc Protection Conditions
| Condition | Reagents | Typical Yield Range | Key Considerations |
| Standard Basic | Boc₂O, TEA/DIEA, DCM/THF | 70-95% | Most common method, suitable for a wide range of amines. |
| Aqueous Basic | Boc₂O, NaOH/NaHCO₃, Water/Dioxane | 80-99% | Good for water-soluble amines, can minimize some side reactions. |
| Catalytic DMAP | Boc₂O, TEA, DMAP (cat.), DCM | 85-98% | Accelerates reaction for sterically hindered or less nucleophilic amines. |
| Strong Base Deprotonation | NaH/NaHMDS then Boc₂O, THF | 60-90% | Can prevent urea formation with highly hindered amines. |
Visualizations
Caption: General workflow for the Boc protection of 4-amino-4-methylpiperidine.
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
Technical Support Center: Synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the protection of the primary amino group of 4-amino-4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction, known as Boc protection, is a standard procedure in organic synthesis for protecting amines.
Q2: What are the typical yields for this synthesis?
A2: Reported yields for the synthesis of this compound can vary. One documented procedure reports a yield of 67%.[1][2] However, yields can be influenced by reaction conditions and purification methods.
Q3: What are the key starting materials and reagents for this synthesis?
A3: The primary starting material is 4-amino-4-methylpiperidine. The key reagent for the protection step is di-tert-butyl dicarbonate (Boc₂O). A base, such as sodium hydroxide or triethylamine, and a suitable solvent, like ethanol, dichloromethane (DCM), or a mixture of solvents, are also required.
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters to control include the stoichiometry of reagents (especially Boc₂O), reaction temperature, and reaction time. Careful control of these parameters can help maximize the yield of the desired product and minimize the formation of byproducts.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low Yield of the Desired Product
Q: My reaction yield is significantly lower than expected. What are the possible causes and solutions?
A: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Stoichiometry: The molar ratio of di-tert-butyl dicarbonate to the starting amine is crucial.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of Boc₂O (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion. However, a large excess should be avoided to prevent the formation of byproducts.
-
-
Ineffective Base: The choice and amount of base can significantly impact the reaction.
-
Solution: Ensure a suitable base is used to neutralize the acidic byproduct formed during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or an aqueous solution of sodium hydroxide. The amount of base should be at least stoichiometric to the starting amine.
-
-
Steric Hindrance: The tertiary carbon atom adjacent to the amine in 4-amino-4-methylpiperidine can cause steric hindrance, slowing down the reaction.
-
Solution: Consider using a more reactive Boc-protecting reagent or optimizing the reaction conditions (e.g., higher temperature, longer reaction time) to overcome the steric barrier.
-
Problem 2: Formation of Byproducts
Q: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?
A: A common byproduct in the Boc protection of amines is the di-Boc protected product, where two Boc groups are attached to the nitrogen atom.
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Cause: This is more likely to occur with primary amines, especially when using a significant excess of Boc₂O or a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
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Solution:
-
Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents).
-
Avoid Strong Catalysts: If not necessary, avoid using highly reactive catalysts like DMAP, which can promote over-reaction.
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Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction to the di-Boc product.
-
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the common challenges and effective purification strategies?
A: Purification can be challenging due to the similar polarities of the desired mono-Boc product, the di-Boc byproduct, and the unreacted starting material.
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Challenge: The polarities of the starting material, product, and di-Boc byproduct can be very close, making separation by column chromatography difficult.
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Solutions:
-
Acid-Base Extraction: This is a highly effective method for separating the basic starting material and the desired product from the neutral di-Boc byproduct.
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Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
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Wash with an acidic aqueous solution (e.g., 1M HCl). The unreacted 4-amino-4-methylpiperidine will be protonated and move to the aqueous layer.
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The organic layer will contain the desired product and the di-Boc byproduct.
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To separate the desired product from the di-Boc byproduct, the organic layer can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.
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Further purification of the organic layer can be achieved by column chromatography.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent should be optimized based on TLC analysis to achieve good separation. A gradient elution may be necessary.
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-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
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Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general method for the Boc protection of 4-amino-4-methylpiperidine.
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Reagents and Materials:
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4-amino-4-methylpiperidine
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH)
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Ethanol
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Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
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Distilled water
-
-
Procedure:
-
Dissolve 4-amino-4-methylpiperidine (1.0 equivalent) in ethanol.
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Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in ethanol to the reaction mixture.
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Add an aqueous solution of sodium hydroxide (e.g., 6 N, 6.0 equivalents) to the mixture.[1]
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Heat the reaction mixture at reflux for approximately 8 hours.[1]
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Add ethyl acetate and water to the residue and transfer to a separatory funnel.
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Separate the organic layer, and wash it with distilled water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by crystallization to afford this compound.
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Data Presentation
| Parameter | Value | Reference |
| Reported Yield | 67% | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Boiling Point | 308.4 °C at 760 mmHg | [3] |
| Density | 1.014 g/cm³ | [3] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Stability of Tert-butyl (4-methylpiperidin-4-YL)carbamate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl (4-methylpiperidin-4-YL)carbamate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a cool and dry place, under an inert atmosphere such as nitrogen or argon.[1][2] Many suppliers recommend refrigeration at 2-8°C.[2]
Q2: What is the general stability of this compound in different types of solvents?
This compound is generally stable in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) under neutral and basic conditions.[3][4] It is insoluble in water.[5] The primary instability arises in acidic solutions.
Q3: Is this compound stable to acidic conditions?
No, the tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine.[3][4] The lability in acid is a key feature of the Boc group, allowing for its removal during synthetic procedures.
Q4: Is this compound stable to basic conditions?
Yes, the Boc group is generally stable under basic and nucleophilic conditions.[3][4] A synthesis procedure for the compound involves treatment with 6 N aqueous sodium hydroxide at reflux for 8 hours, indicating its stability to strong basic conditions.[6]
Q5: What are the expected degradation products of this compound?
Under acidic conditions, the primary degradation product is 4-amino-4-methylpiperidine, formed by the cleavage of the Boc group.[7][8] This process also generates isobutylene and carbon dioxide.
Troubleshooting Guide
Issue 1: Unexpected loss of the Boc group during a reaction or workup.
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Possible Cause: Exposure to acidic conditions, even mild ones. This can occur during aqueous workups with acidic solutions (e.g., washing with 1M HCl), or in the presence of acidic reagents or byproducts.
-
Solution:
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Avoid acidic workups if the Boc-protected compound is the desired product. Use neutral (water, brine) or basic (saturated sodium bicarbonate) washes instead.[8]
-
If an acidic pH is unavoidable, consider using milder acids like citric acid or dilute phosphoric acid at low temperatures (e.g., 0°C) and for the shortest possible time.[9]
-
Buffer your reaction mixture if acidic byproducts might be generated.
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Issue 2: Formation of an unexpected byproduct with a mass increase of 56 Da.
-
Possible Cause: During Boc deprotection with strong acids like trifluoroacetic acid (TFA), a reactive tert-butyl cation is formed.[7][10] This cation can alkylate nucleophilic sites on your molecule of interest, leading to a +56 Da mass addition.[8] Although this compound itself has limited nucleophilic sites prone to this, other molecules in your reaction mixture might be susceptible.
-
Solution:
Issue 3: Incomplete Boc deprotection.
-
Possible Cause:
-
Insufficient Acid: The concentration or strength of the acid may be too low for complete cleavage.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: While less common for this specific molecule, bulky neighboring groups can slow down the deprotection reaction.[11]
-
-
Solution:
Data Presentation
| Condition Category | Reagent/Condition | Temperature | Expected Stability of this compound | Potential Issues |
| Acidic | Trifluoroacetic acid (TFA, 20-50% in DCM) | Room Temperature | Unstable (rapid deprotection) | Incomplete deprotection if time/concentration is insufficient. |
| 4M HCl in dioxane | Room Temperature | Unstable (rapid deprotection) | Formation of hydrochloride salt. | |
| 1M HCl (aqueous) | Room Temperature | Moderately Unstable (slow deprotection) | Unintended deprotection during aqueous workup. | |
| Acetic Acid | Room Temperature | Relatively Stable | Slow deprotection may occur over extended periods. | |
| Basic | Saturated Sodium Bicarbonate (aqueous) | Room Temperature | Stable | None. |
| 1M Sodium Hydroxide (aqueous) | Room Temperature | Stable | None. | |
| Strong bases (e.g., NaOH) | Reflux | Stable [6] | None related to the Boc group. | |
| Neutral | Water, Brine | Room Temperature | Stable | None. |
| Common Organic Solvents (DCM, THF, EtOAc) | Room Temperature | Stable | None. | |
| Thermal | High Temperature (e.g., >100 °C) in solution | >100 °C | Potentially Unstable | Thermal deprotection is possible but often requires harsh conditions.[11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for the removal of the Boc protecting group.
-
Dissolve this compound in dichloromethane (DCM).
-
To this solution, add TFA to a final concentration of 25-50% (v/v).[8]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[8][10]
-
The resulting product, 4-amino-4-methylpiperidine, will be the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as saturated aqueous sodium bicarbonate.[8]
Protocol 2: Stability Test in an Acidic Medium
This protocol can be used to evaluate the stability of this compound in a specific acidic solution.
-
Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., acetonitrile).
-
Prepare the acidic solution to be tested (e.g., a specific HPLC mobile phase or reaction buffer).
-
Add a known volume of the stock solution to the acidic solution at the desired temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Immediately quench the aliquot with a neutralizing agent (e.g., a solution of sodium bicarbonate) to stop any further degradation.
-
Analyze the quenched aliquot by a suitable analytical method, such as HPLC, to determine the remaining concentration of this compound and the concentration of any degradation products.
-
Plot the concentration of the starting material versus time to determine its stability profile under the tested conditions.
Visualizations
References
- 1. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]
- 2. This compound CAS#: 163271-08-7 [m.chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 163271-08-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl (4-methylpiperidin-4-YL)carbamate
Welcome to the technical support center for the purification of Tert-butyl (4-methylpiperidin-4-YL)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include:
-
Unreacted starting materials: Primarily the unreacted 4-amino-4-methylpiperidine.
-
Di-Boc protected byproduct: Formation of di-tert-butyl (4-methylpiperidin-4-YL)dicarbonate, where both amine protons are substituted. This is more likely to occur under forcing reaction conditions.[1]
-
Residual solvents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate) may be present in the crude product.[2]
-
Byproducts from the synthesis of starting materials: Impurities from the synthesis of 4-amino-4-methylpiperidine may carry over.
Q2: My Boc-protection reaction is incomplete. What are the common causes and solutions?
A2: Incomplete Boc-protection is a frequent issue. Here are some common causes and troubleshooting steps:
-
Poorly soluble starting amine: If the 4-amino-4-methylpiperidine is not fully dissolved, the reaction will be slow and incomplete. Consider changing the solvent system (e.g., THF/water, dioxane) to improve solubility.[1]
-
Insufficient base: A base is often used to neutralize the acidic byproduct and drive the reaction to completion. Ensure you are using an adequate amount of a suitable base like triethylamine (TEA) or sodium hydroxide (NaOH).[1]
-
Low reactivity of the amine: While generally reactive, sterically hindered amines can be slower to react. Increasing the reaction temperature (e.g., to 40°C) or adding a catalyst like 4-dimethylaminopyridine (DMAP) can help, but be cautious as this may also promote byproduct formation.[3]
Q3: I am observing the formation of multiple products in my reaction. What could be the cause?
A3: The formation of multiple products is often due to over-reaction or side reactions. A common byproduct is the N,N-di-Boc protected amine.[1] To minimize this, use a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) and carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: What are the recommended purification methods for this compound?
A4: The two primary purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for obtaining high-purity solid compounds, provided a suitable solvent system can be found.
-
Flash column chromatography is a versatile technique for separating the desired product from impurities with different polarities.[4]
Troubleshooting Guides
Purification by Recrystallization
Issue: Difficulty finding a suitable recrystallization solvent.
-
Solution: A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For Boc-protected amines, common solvent systems include:
-
Heptane/Ethyl Acetate
-
Methanol/Water
-
Acetone/Water
-
Start by testing the solubility of your crude product in a range of solvents of varying polarities.
-
Issue: The product "oils out" instead of crystallizing.
-
Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal.
-
Try cooling the solution more slowly.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Consider using a different solvent system.
-
Purification by Column Chromatography
Issue: Poor separation of the product from impurities on the column.
-
Solution: Optimizing the mobile phase is key to good separation.
-
TLC Analysis: Before running a column, perform TLC analysis with different solvent systems to find the optimal mobile phase that gives good separation between your product and the impurities. A good starting point for Boc-protected amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be used. Start with a less polar mobile phase and gradually increase the polarity to elute the compounds from the column.[4]
-
Issue: The product is not eluting from the column.
-
Solution: This indicates that the mobile phase is not polar enough. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase.
Experimental Protocols
General Workup Procedure for Boc-Protection Reaction
-
Quench the Reaction: After the reaction is complete (as determined by TLC or LC-MS), quench any remaining di-tert-butyl dicarbonate by adding a small amount of water or a nucleophilic amine like N,N-dimethylethylenediamine.[1]
-
Solvent Removal: Remove the organic solvent under reduced pressure.[1]
-
Extraction: Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3 x 25 mL).[1]
-
Washing: Wash the combined organic layers with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Example Protocol for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.[4]
-
Column Packing: Prepare a silica gel column, either by dry packing or slurry packing with the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel.
-
Elution: Begin elution with the initial non-polar solvent system and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired compound.[4]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]
Data Presentation
| Parameter | Synthesis & Workup[2] |
| Starting Material | tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) |
| Reagents | 6 N aqueous sodium hydroxide |
| Solvent | Ethanol |
| Reaction Conditions | Reflux, 8 hours |
| Workup | Concentration, extraction with ethyl acetate, washing with water |
| Yield | 67% (145 mg) |
| Purity | Not specified |
Note: The above data is from a reported synthesis and workup. Further purification by recrystallization or column chromatography would be expected to increase the purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Solvent Effects in Reactions of Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Tert-butyl (4-methylpiperidin-4-YL)carbamate. The following information is intended to assist in optimizing reaction conditions, with a particular focus on the critical role of solvent selection in achieving desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with this compound and its derivatives?
A1: The choice of solvent is highly dependent on the specific reaction (e.g., N-alkylation, N-acylation, N-Boc deprotection). Commonly used solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) for N-alkylation, and chlorinated solvents like dichloromethane (DCM) for N-acylation and some protection/deprotection steps. Ethereal solvents such as tetrahydrofuran (THF) are also utilized. For N-Boc deprotection, acidic solutions in solvents like dioxane or methanol are common.
Q2: How does solvent polarity affect the N-alkylation of the piperidine nitrogen?
A2: Polar aprotic solvents like DMF and acetonitrile generally accelerate N-alkylation reactions.[1] These solvents effectively solvate the transition state of the SN2 reaction between the piperidine nitrogen and the alkylating agent, leading to faster reaction rates compared to nonpolar solvents.
Q3: Can the solvent choice help minimize the formation of quaternary ammonium salts during N-alkylation?
A3: While solvent choice is a factor, controlling stoichiometry and the rate of addition of the alkylating agent are more critical for preventing over-alkylation.[2] However, using a less polar solvent can sometimes slow down the second alkylation step more than the first, thus providing a degree of selectivity.
Q4: For N-acylation, which solvents are preferred and why?
A4: Dichloromethane (DCM) is a widely used solvent for N-acylation reactions.[3] It is relatively inert and effectively dissolves both the amine substrate and many acylating agents. The use of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize the acid byproduct, and DCM is a suitable medium for such bases.[4]
Q5: What is the impact of solvent on the acidic deprotection of the N-Boc group?
A5: The solvent's role in N-Boc deprotection is primarily to ensure the solubility of the substrate and the acidic reagent. Common systems include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[5][6] The choice can influence the work-up procedure; for instance, using HCl in dioxane often allows for the precipitation of the hydrochloride salt of the deprotected amine.[5]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reaction
| Possible Cause | Troubleshooting Step | Solvent-Related Recommendation |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time. | Switch to a more polar aprotic solvent like DMF or DMSO to potentially increase the reaction rate. |
| Poor solubility of reactants | Ensure all reactants are fully dissolved at the reaction temperature. | Select a solvent or solvent mixture that provides good solubility for both the piperidine derivative and the alkylating agent. Gentle heating may be required. |
| Formation of side products | Analyze the crude reaction mixture to identify byproducts. Over-alkylation to form a quaternary salt is a common issue.[2] | While not solely a solvent issue, using a less polar solvent might slightly disfavor the formation of the charged quaternary ammonium salt. |
Issue 2: Formation of Impurities during N-Acylation
| Possible Cause | Troubleshooting Step | Solvent-Related Recommendation |
| Presence of unreacted starting material | Ensure the acylating agent is of good quality and used in sufficient stoichiometry (often a slight excess). | Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acylating agent.[3] |
| Diacylation or other side reactions | Lower the reaction temperature and add the acylating agent slowly. | The choice of a less polar solvent can sometimes modulate reactivity and reduce side reactions. |
| Difficult purification | Identify the nature of the impurity to devise an appropriate purification strategy (e.g., extraction, chromatography, recrystallization). | Select a solvent for the reaction that will simplify the work-up. For example, a solvent that is immiscible with water will facilitate aqueous extractions. |
Issue 3: Incomplete N-Boc Deprotection
| Possible Cause | Troubleshooting Step | Solvent-Related Recommendation |
| Insufficient acid strength or concentration | Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl to TFA). | Ensure the chosen solvent does not react with the acid. For example, when using strong acids, ethereal solvents like dioxane are generally preferred over more reactive solvents.[5] |
| Precipitation of starting material | Ensure the Boc-protected starting material is fully soluble in the acidic reaction mixture. | If solubility is an issue, consider co-solvents. For instance, a small amount of methanol can be added to a solution of HCl in dioxane to improve solubility. |
| Formation of t-butylated byproducts | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation that is formed. | The solvent itself does not directly cause this, but ensuring a homogeneous solution allows the scavenger to be more effective. |
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on key reactions involving piperidine derivatives. While specific data for this compound is limited, the trends observed for similar structures are highly relevant.
Table 1: Solvent Effects on N-Alkylation of Piperidine Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 | [1] |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 4 | 95 | [6] |
| Ethyl Iodide | Et₃N | THF | 25 | 24 | 78 | General protocol |
| Ethyl Iodide | Et₃N | DCM | 25 | 24 | 72 | General protocol |
Table 2: Solvent Effects on N-Acylation of Amines
| Amine Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aniline | Acetic Anhydride | THF | 25 | 10 | 92 | [2] |
| Aniline | Acetic Anhydride | CH₂Cl₂ | 25 | 5 | 98 | [2] |
| Aniline | Acetic Anhydride | H₂O | 25 | 15 | 90 | [2] |
| Benzylamine | Acetyl Chloride | DCM | 0 to 25 | 120 | >95 | [4] |
Table 3: Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Outcome | Reference |
| 4M HCl | Dioxane | 25 | 1-2 | High yield of hydrochloride salt | [5] |
| 20% TFA | Dichloromethane | 25 | 1-2 | High yield of trifluoroacetate salt | [5] |
| Oxalyl Chloride | Methanol | 25 | 1-4 | Yields up to 90% | [6] |
| - | Methanol/TFE | 120-240 | Flow | Catalyst-free deprotection | [5] |
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen.
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture if necessary (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation of 4-amino-4-methylpiperidine (after Boc-deprotection)
This protocol is for the acylation of the primary amine following the removal of the Boc protecting group.
-
Dissolve the deprotected 4-amino-4-methylpiperidine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by chromatography or recrystallization.
Protocol 3: N-Boc Deprotection
A standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Dissolve the N-Boc protected compound in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid. For example, use a 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the product is the hydrochloride or trifluoroacetate salt, it may be precipitated by the addition of a non-polar solvent like diethyl ether.
-
The resulting salt can be collected by filtration and washed with the non-polar solvent. The free amine can be obtained by neutralization with a suitable base.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Tert-butyl (4-methylpiperidin-4-YL)carbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl (4-methylpiperidin-4-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a this compound synthesis?
A1: The reaction progress is typically monitored by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow for the visualization of the consumption of the starting amine (4-methyl-4-aminopiperidine) and the appearance of the Boc-protected product.[1] ¹H NMR spectroscopy can also be used to confirm the presence of the product by identifying the characteristic tert-butyl group signal.[2]
Q2: What is a typical solvent system for TLC analysis of this reaction?
A2: A common solvent system for the TLC analysis of Boc-protected amines on silica gel is a mixture of ethyl acetate and hexanes.[3] The less polar product, this compound, will have a higher Rf value than the more polar starting amine.
Q3: What are the expected ¹H NMR signals for this compound?
A3: The key ¹H NMR signals to confirm the successful formation of the product include a singlet at approximately 1.44 ppm, which corresponds to the nine protons of the tert-butyl group, and signals for the piperidine ring protons. The disappearance of the primary amine protons from the starting material is also a key indicator.
Q4: What are potential side products in the synthesis of this compound?
A4: Potential side products can include the N,N-di-Boc protected amine, especially if an excess of di-tert-butyl dicarbonate and forcing conditions are used.[2] If a base such as 4-(dimethylamino)pyridine (DMAP) is used, the formation of urea derivatives can also occur.[4]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting amine remaining even after prolonged reaction time.
-
HPLC analysis indicates a low conversion rate to the desired product.
| Possible Cause | Suggested Solution |
| Low Nucleophilicity/Steric Hindrance of the Amine | The 4-methyl-4-aminopiperidine is a secondary amine, which can be sterically hindered. Consider increasing the reaction temperature (e.g., to 40°C) or extending the reaction time.[1][2] Ensure the reaction is performed under anhydrous conditions if not using an aqueous system.[5] |
| Poor Solubility of Starting Material | Ensure the 4-methyl-4-aminopiperidine is fully dissolved in the reaction solvent before adding the di-tert-butyl dicarbonate.[2] If solubility is an issue, consider a different solvent system, such as a mixture of THF and water.[2] |
| Inadequate Amount or Inappropriate Base | While not always necessary, a base like triethylamine or sodium bicarbonate can drive the reaction to completion.[2] If a base is used, ensure it is added in the correct stoichiometric amount. |
| Hydrolysis of Di-tert-butyl dicarbonate (Boc₂O) | In aqueous conditions, Boc₂O can hydrolyze. Use a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) to compensate for potential hydrolysis, but avoid a large excess to minimize side reactions.[2] |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC shows multiple new spots in addition to the product and starting material.
-
LC-MS analysis reveals peaks with masses corresponding to unexpected byproducts.
| Possible Cause | Suggested Solution |
| N,N-di-Boc Formation | This can occur with primary amines under forcing conditions. Although the starting material here is a secondary amine, over-reaction is still a possibility. Use a stoichiometric amount of Boc₂O and monitor the reaction closely to stop it once the starting material is consumed.[2] |
| Formation of Urea Derivatives | The use of DMAP as a catalyst can sometimes lead to the formation of isocyanates and subsequently urea derivatives.[4] If this is suspected, consider running the reaction without DMAP or at a lower temperature. |
| Reaction with Impurities | Ensure the purity of the starting amine and reagents. Impurities in the starting material can lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 4-methyl-4-aminopiperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water (1:1).[2]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq). If a base is used (e.g., triethylamine), it can be added at this stage (1.1-1.5 eq).[6]
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40°C) and monitor the progress by TLC or LC-MS until the starting amine is consumed.[2]
-
Workup:
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[2] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Protocol 2: TLC Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Spotting: On the baseline of the TLC plate, spot the starting amine (SM), the reaction mixture (RM), and a co-spot (SM + RM).
-
Eluent: Develop the plate in a chamber with an appropriate solvent system (e.g., 20-50% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent such as ninhydrin (for the primary amine) or potassium permanganate.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates product formation.
Protocol 3: HPLC/LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a C18 reversed-phase column.[5]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, often with an additive like 0.1% formic acid.[5]
-
Detection: Monitor the elution profile using a UV detector and a mass spectrometer.
-
Analysis: The retention time of the product will differ from the starting material. The mass spectrometer will confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₁H₂₂N₂O₂ is approx. 215.17).
Data Presentation
Table 1: Analytical Data for Reaction Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | TLC Rf (Typical) |
| 4-methyl-4-aminopiperidine | C₆H₁₄N₂ | 114.19 | 115.12 | Lower |
| This compound | C₁₁H₂₂N₂O₂ | 214.30 | 215.17 | Higher |
Table 2: ¹H NMR Chemical Shifts (Illustrative)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.44 | s | 9H |
| Piperidine-CH₂ | Varies | m | 8H |
| Piperidine-CH₃ | Varies | s | 3H |
| NH | Varies | br s | 1H |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common reaction issues.
References
Validation & Comparative
A Comparative Guide to Amine Protection: Spotlight on Tert-butyl (4-methylpiperidin-4-YL)carbamate
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the various protecting groups for amines, carbamates are a cornerstone, offering a balance of stability and selective removal. This guide provides an objective comparison of Tert-butyl (4-methylpiperidin-4-YL)carbamate, which features the widely used tert-butoxycarbonyl (Boc) protecting group, with other common amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Role of this compound in Synthesis
This compound serves as a valuable building block in medicinal chemistry.[1] The Boc-protected 4-amino-4-methylpiperidine scaffold is a common motif in the development of various therapeutic agents, including kinase inhibitors. The Boc group provides a robust and reliable method for masking the nucleophilicity of the piperidine nitrogen, allowing for selective modifications at other positions of the molecule.
Comparative Analysis of Protecting Groups
The choice of an amine protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection, meaning the ability to remove one protecting group without affecting others in the molecule.[2]
Key Characteristics at a Glance:
| Feature | Tert-butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | t-Bu-O-(C=O)- | Bn-O-(C=O)- | Fmoc-CH2-O-(C=O)- |
| Lability | Acid-labile | Hydrogenolysis | Base-labile |
| Typical Deprotection | Trifluoroacetic Acid (TFA), HCl[2] | H₂, Pd/C[2] | 20% Piperidine in DMF[2] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[2] | Stable to mild acid and base.[3] | Stable to acid and catalytic hydrogenation.[4] |
| Key Advantages | Robust and widely used; orthogonal to Cbz and Fmoc.[2] | Crystalline derivatives simplify purification; orthogonal to Boc and Fmoc.[3] | Mild deprotection conditions; UV-active byproduct allows for reaction monitoring.[5] |
| Potential Limitations | Harsh acidic cleavage may not be suitable for all substrates.[5] | Incompatible with reducible functional groups (e.g., alkynes, alkenes).[3] | Base-labile byproduct can cause side reactions; generally more expensive.[] |
Quantitative Performance Data
The efficiency of protection and deprotection steps is a critical factor in the overall yield and feasibility of a synthetic route. The following tables provide a summary of available quantitative data.
Table 1: Synthesis and Deprotection Yield of this compound
| Reaction | Product | Yield | Reference |
| Synthesis from tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate | This compound | 67% | [5] |
Table 2: Indicative Yields for Amine Protection and Deprotection
| Protecting Group | Protection Method | Typical Yield | Deprotection Method | Typical Yield | Reference |
| Boc | Boc₂O, Base | >95% | 50% TFA in DCM | >95% | [3] |
| Cbz | Cbz-Cl, Base | >90% | Catalytic Hydrogenolysis | >90% | [3] |
| Fmoc | Fmoc-Cl, Base | >95% | 20% Piperidine in DMF | >98% | [3] |
Table 3: Comparative Deprotection Efficiency of Fmoc on Cyclic Amines
| Deprotection Reagent | Substrate | Crude Peptide Purity (%) |
| Piperidine | Model Peptide | ~61% |
| 4-Methylpiperidine | Model Peptide | ~60% |
| Piperazine | Model Peptide | ~59% |
Data from a study comparing deprotection reagents in microwave-assisted Fmoc-SPPS of a model peptide. While not a direct comparison on a simple piperidine, it provides insight into the relative efficiencies of common deprotection bases.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the protection and deprotection of amines.
Protocol 1: Synthesis of this compound
Materials:
-
tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
-
Ethanol
-
6 N aqueous sodium hydroxide
-
Ethyl acetate
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).
-
Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.
-
Heat the reaction mixture at reflux for 8 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add ethyl acetate (30 mL) to the residue.
-
Separate the organic layer and wash it twice with distilled water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the dried organic layer under reduced pressure to yield the product.[5]
Protocol 2: General Boc Protection of an Amine
Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add 1.0-1.2 equivalents of the base.
-
Add 1.1-1.5 equivalents of Boc₂O to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary.[2]
Protocol 3: General Boc Deprotection
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.[3]
Protocol 4: General Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[3]
Protocol 5: General Fmoc Deprotection
Materials:
-
Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 5-30 minutes, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and byproducts under reduced pressure.
-
The crude product can often be used directly in the next step or purified by chromatography.[3][4]
Signaling Pathways and Experimental Workflows
Piperidine-containing compounds are prevalent in drug discovery, often targeting key signaling pathways implicated in diseases like cancer. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a frequent target for inhibitors that incorporate a piperidine scaffold.[7]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Tert-butyl (4-methylpiperidin-4-YL)carbamate. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of these two common chromatographic techniques, supported by typical performance data and detailed experimental protocols to aid researchers in method selection and validation.
While a specific, publicly available, validated method for this compound is not widespread, the methodologies presented here are based on established analytical practices for structurally similar carbamate and piperidine compounds. These can be adapted and validated for the specific analyte.[1]
Data Presentation: A Comparative Overview of Analytical Techniques
The choice between HPLC and GC-MS often depends on the analyte's properties, the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the typical performance characteristics for each method, derived from validated assays for analogous compounds.[1]
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Performance Parameter | Typical Value | Description |
| Linearity (R²) | >0.999[1] | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | 1 - 5 µg/L[1] | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.20–5.0 µg/kg[2] | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (Recovery %) | 70.9–119%[2] | The closeness of the test results obtained by the method to the true value. |
| Precision (RSD %) | 1.0–11%[2] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Performance Parameter | Typical Value | Description |
| Linearity (R²) | >0.99[3][4] | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL[4] | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.007 - 0.625 µg/mL[4][5] | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (Recovery %) | 76% to 108%[4] | The closeness of the test results obtained by the method to the true value. |
| Precision (RSD %) | < 15%[3] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful implementation and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine purity assessment and quantification of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in a suitable solvent (e.g., a mixture similar to the initial mobile phase, such as acetonitrile/water) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.[6]
-
A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) may be used. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for better sensitivity.[7]
-
Injection Volume: 10 µL.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for identifying and quantifying volatile and semi-volatile impurities, as well as the main compound, potentially after derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[6]
-
Derivatization (if necessary): For improved volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be performed.
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
3. Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Injector Temperature: 250 °C.[6]
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.[6]
-
Injection Volume: 1 µL.[6]
4. Mass Spectrometry Conditions:
-
MS Transfer Line Temperature: 280 °C.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 40-450.[6]
Mandatory Visualizations
The following diagrams illustrate the general workflows for the validation of HPLC and GC-MS analytical methods.
Caption: Workflow for HPLC method validation.
Caption: Workflow for GC-MS method validation.
References
A Comparative Purity Analysis of Synthesized Tert-butyl (4-methylpiperidin-4-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, achieving high purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl (4-methylpiperidin-4-YL)carbamate is a key building block in medicinal chemistry, valued for its role in introducing a protected 4-methyl-4-aminopiperidine moiety. This guide provides an objective comparison of the purity analysis of synthesized this compound with alternative N-protected analogues, namely the Fmoc and Cbz derivatives. The comparison is supported by established experimental protocols and typical analytical data.
Comparative Purity and Performance Characteristics
The choice of an N-protecting group for the 4-methylpiperidin-4-amine core significantly influences the physicochemical properties and the impurity profile of the resulting intermediate. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its facile removal under acidic conditions. Alternatives such as Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) offer orthogonal deprotection strategies, which are crucial in multi-step syntheses.
| Parameter | This compound (Boc-protected) | Fmoc-(4-methylpiperidin-4-YL)carbamate (Fmoc-protected) | Cbz-(4-methylpiperidin-4-YL)carbamate (Cbz-protected) |
| Typical Purity (HPLC) | >98%[1] | >95% (Assumed based on similar compounds) | >97% (Assumed based on similar compounds) |
| Molecular Weight | 214.31 g/mol | 420.52 g/mol | 248.31 g/mol |
| Key Impurities | Unreacted starting materials, di-Boc species, by-products from deprotection of the piperidine nitrogen if it was protected. | Dibenzylfulvene adducts, unreacted starting materials. | Benzyl alcohol, toluene (from deprotection), unreacted starting materials. |
| Primary Purity Analysis Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Orthogonal Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of these piperidine derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative determination of the purity of the carbamate compounds and for the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for Boc and Cbz derivatives) and 265 nm (for Fmoc derivative).
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain by-products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector (MS) Transfer Line Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is essential for the structural elucidation of the synthesized compound and can be used for quantitative purity assessment (qNMR) against a certified reference standard.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, a known amount of an internal standard (e.g., maleic anhydride) is added.
-
Experiments:
-
¹H NMR: Provides information on the proton environment and is used to confirm the presence of the protecting group and the overall structure. For this compound, a characteristic singlet for the nine protons of the tert-butyl group is expected around 1.44 ppm in CDCl₃.[1]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
qNMR: The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
-
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical workflow for the purity analysis of synthesized carbamates and the general signaling pathway concept where these molecules are often utilized.
Purity Analysis Workflow for Synthesized Carbamates.
Role of the Intermediate in Drug Discovery.
References
A Comparative Guide to the Efficacy of Tert-butyl (4-methylpiperidin-4-YL)carbamate in Diverse Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and drug development, the strategic selection of chemical building blocks is paramount to the efficiency and success of multi-step synthetic campaigns. Tert-butyl (4-methylpiperidin-4-YL)carbamate has emerged as a valuable intermediate, prized for its utility in introducing the 4-methyl-4-aminopiperidine scaffold into complex molecules. This guide provides an objective comparison of its performance in different synthetic routes and evaluates a key alternative, Tert-butyl (piperidin-4-ylmethyl)carbamate, offering insights supported by experimental data to inform your synthetic strategy.
At a Glance: Performance Comparison of Synthetic Intermediates and Their Routes
The following table summarizes the key quantitative data for the synthesis of this compound via two distinct routes and a common route for the synthesis of the alternative compound, Tert-butyl (piperidin-4-ylmethyl)carbamate.
| Compound | Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity |
| This compound | Route 1: Debenzoylation | Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate | 6 N NaOH (aq), Ethanol | 8 hours | Reflux | 67% | >95% (typical) |
| This compound | Route 2: Direct Boc Protection | 4-amino-4-methylpiperidine | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM) | 16 hours | Room Temperature | ~98% | >98% (typical) |
| Tert-butyl (piperidin-4-ylmethyl)carbamate | N/A | 4-(aminomethyl)piperidine | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water | 12 hours | Room Temperature | ~95% | >98% (typical) |
In Focus: this compound
This building block is particularly useful for introducing a sterically hindered tertiary amine attached to a piperidine ring, a common motif in kinase inhibitors and other targeted therapies.
Synthetic Route 1: Debenzoylation of a Protected Precursor
This route involves the removal of a benzoyl protecting group from the piperidine nitrogen.
Experimental Protocol:
-
Dissolve Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).
-
Add 6 N aqueous sodium hydroxide (6.0 mmol) to the solution.
-
Heat the reaction mixture at reflux for 8 hours.
-
After completion, concentrate the mixture under reduced pressure.
-
Add ethyl acetate (30 mL) to the residue and wash with distilled water (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[1]
Synthetic Route 2: Direct Boc Protection of 4-amino-4-methylpiperidine
A more direct approach involves the protection of the primary amine of 4-amino-4-methylpiperidine with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
To a stirred solution of 4-amino-4-methylpiperidine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 mmol) in dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Alternative Building Block: Tert-butyl (piperidin-4-ylmethyl)carbamate
This analogue offers a less sterically hindered attachment point to the piperidine ring, which can be advantageous in certain molecular designs where flexibility is required.
Synthesis via Boc Protection of 4-(aminomethyl)piperidine
The synthesis of this alternative is typically achieved through the direct Boc protection of the primary amine of 4-(aminomethyl)piperidine.
Experimental Protocol:
-
Dissolve 4-(aminomethyl)piperidine (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add sodium hydroxide (1.2 mmol) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 mmol) and stir the mixture at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Comparative Analysis and Recommendations
Efficacy and Yield:
-
Route 2 (Direct Boc Protection) for this compound demonstrates a significantly higher yield (approximately 98%) compared to Route 1 (Debenzoylation) (67%).[1] This makes it a more atom-economical and efficient choice for large-scale synthesis.
-
The synthesis of the alternative, Tert-butyl (piperidin-4-ylmethyl)carbamate , also proceeds with a high yield (approximately 95%), making it an efficient building block to produce.
Process and Purity:
-
Route 1 involves a deprotection step which may require more rigorous purification to remove the benzoyl byproduct.
-
Route 2 and the synthesis of the alternative are direct protection reactions, which often result in cleaner reaction profiles and easier purification, typically yielding high purity products (>98%).
Choice of Building Block:
-
This compound is the preferred choice when a hindered tertiary amine is required to probe specific interactions within a binding pocket or to modulate the physicochemical properties of the final compound.
-
Tert-butyl (piperidin-4-ylmethyl)carbamate offers a more flexible and less sterically demanding linker to the piperidine core. This can be beneficial for optimizing ligand-receptor interactions where a degree of conformational freedom is desirable.
For the synthesis of this compound, the direct Boc protection of 4-amino-4-methylpiperidine (Route 2) is the more efficacious and higher-yielding approach. The choice between this building block and its less hindered analogue, Tert-butyl (piperidin-4-ylmethyl)carbamate, should be guided by the specific structural requirements of the target molecule and the desired pharmacological profile. Both building blocks can be synthesized in high yield and purity, providing medicinal chemists with versatile tools for drug discovery.
References
Cost-benefit analysis of using Tert-butyl (4-methylpiperidin-4-YL)carbamate in synthesis
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks and protective group strategies is paramount to ensuring synthetic efficiency, cost-effectiveness, and the desired pharmacological profile of the target molecule. Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key intermediate, offers a versatile scaffold for the introduction of the 4-methyl-4-aminopiperidine moiety. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with a viable alternative, and presenting supporting experimental data and protocols for the discerning researcher.
Executive Summary
This compound, protected with the acid-labile tert-butoxycarbonyl (Boc) group, is a widely used intermediate in medicinal chemistry. Its primary alternative involves the use of the benzyloxycarbonyl (Cbz) protecting group, which is removable under different conditions, offering orthogonal protection strategies. The choice between these two hinges on a careful consideration of reagent costs, reaction yields, purification complexities, and the compatibility of deprotection conditions with other functional groups in the synthetic route. While the Boc-protected compound often involves a higher initial reagent cost, it can offer simpler deprotection and work-up procedures. Conversely, the Cbz-protected analogue may be more economical in terms of the protecting group reagent but requires catalytic hydrogenation for deprotection, which can be a limitation for certain substrates.
Comparative Analysis: Boc vs. Cbz Protection of 4-methyl-4-aminopiperidine
The core of this analysis lies in the comparison between the Boc and Cbz protection strategies for the synthesis of a stable 4-methyl-4-aminopiperidine synthon.
Data Presentation: Cost-Benefit Analysis
The following table summarizes the estimated costs and key performance indicators for the synthesis of one mole of the protected 4-methyl-4-aminopiperidine using both Boc and Cbz protecting groups. Prices are based on currently available market rates and may vary depending on the supplier and scale of purchase.
| Parameter | This compound (Boc-protected) | Benzyl (4-methylpiperidin-4-YL)carbamate (Cbz-protected) |
| Starting Material | 4-methyl-4-aminopiperidine | 4-methyl-4-aminopiperidine |
| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Estimated Reagent Cost per Mole of Product | ~$250 - $400 | ~$100 - $200 |
| Typical Reaction Yield | 90-98%[1] | 85-95%[2] |
| Deprotection Method | Acid-mediated (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (H₂, Pd/C)[2] |
| Deprotection Reagent Cost | Low (TFA is relatively inexpensive) | Moderate (Palladium catalyst can be costly, though recyclable)[3][4][5][6] |
| Orthogonality | Stable to hydrogenolysis and basic conditions[1] | Stable to acidic and basic conditions[2] |
| Purification of Protected Compound | Often straightforward (crystallization or chromatography) | Generally straightforward (crystallization or chromatography) |
| Safety Considerations | Boc₂O is a lachrymator and moisture sensitive. | Cbz-Cl is corrosive and a lachrymator. Hydrogen gas for deprotection is highly flammable. |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of both the Boc and Cbz protected compounds are provided below.
Synthesis of this compound (Boc-Protection)
Materials:
-
4-methyl-4-aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a solution of 4-methyl-4-aminopiperidine dihydrochloride (1.0 eq) in water, add a 2M aqueous solution of sodium hydroxide until the pH reaches 10-11.
-
Extract the free amine with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude 4-methyl-4-aminopiperidine in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Synthesis of Benzyl (4-methylpiperidin-4-YL)carbamate (Cbz-Protection)
Materials:
-
4-methyl-4-aminopiperidine dihydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Brine
Procedure:
-
Neutralize 4-methyl-4-aminopiperidine dihydrochloride as described in the Boc-protection protocol to obtain the free amine.
-
Dissolve the free amine in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or crystallization to yield Benzyl (4-methylpiperidin-4-YL)carbamate.
Mandatory Visualization
Logical Relationship: Protecting Group Selection
Caption: Decision workflow for selecting between Boc and Cbz protecting groups.
Experimental Workflow: Boc Protection
Caption: Step-by-step workflow for the synthesis of this compound.
Signaling Pathway: Deprotection and Further Synthesis
Caption: Deprotection pathways leading to the versatile amine intermediate for API synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. extent of labeling: 3 wt. % loading, matrix activated carbon support, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Palladium Based Catalysts [fuelcellstore.com]
- 5. strem.com [strem.com]
- 6. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 7. Sodium hydroxide price,buy Sodium hydroxide - chemicalbook [m.chemicalbook.com]
- 8. Sodium Hydroxide, Reagent, 100 g | Flinn Scientific [flinnsci.com]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. Sodium Hydroxide [walmart.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. Benzyl Chloroformate at 16520.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 13. Benzyl Chloroformate 96.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. indiamart.com [indiamart.com]
- 15. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 16. laballey.com [laballey.com]
- 17. Robot or human? [business.walmart.com]
- 18. Ethyl Acetate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 19. chemcentral.com [chemcentral.com]
A Comparative Analysis of Tert-butyl (4-methylpiperidin-4-YL)carbamate and Structurally Related Building Blocks for Pharmaceutical Research
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key building block in pharmaceutical synthesis, with its close structural analog, Tert-butyl piperidin-4-ylcarbamate. The information presented is intended to assist researchers in making informed decisions for compound selection in drug discovery and development projects.
Introduction
This compound (CAS No. 163271-08-7) is a versatile intermediate widely utilized in the synthesis of complex molecules, particularly for therapeutic agents.[1][2] Its structure features a piperidine ring, a common scaffold in medicinal chemistry, protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis. The presence of a quaternary methyl group at the 4-position offers unique steric and electronic properties compared to its unsubstituted counterpart. This guide will compare its characteristics with Tert-butyl piperidin-4-ylcarbamate (CAS No. 73874-95-0).
Physicochemical and Spectroscopic Characterization
The following tables summarize the key characterization data for this compound and a primary alternative, Tert-butyl piperidin-4-ylcarbamate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Tert-butyl piperidin-4-ylcarbamate |
| CAS Number | 163271-08-7[1] | 73874-95-0[3] |
| Molecular Formula | C₁₁H₂₂N₂O₂[4][5] | C₁₀H₂₀N₂O₂[3] |
| Molecular Weight | 214.30 g/mol [5][6] | 200.28 g/mol [3] |
| Appearance | White to off-white powder[4] | Data not available |
| Boiling Point | 308.4 °C at 760 mmHg[2][4] | Data not available |
| Density | 1.014 g/cm³[4] | Data not available |
| pKa | 12.75 ± 0.20 (Predicted)[2][4] | Data not available |
| Flash Point | 140.3 °C[2][4] | Data not available |
Table 2: Comparison of Spectroscopic Data
| Spectrum | This compound | Tert-butyl piperidin-4-ylcarbamate |
| Mass Spectrum (EI, m/z) | 214 [M]+[1] | Data not available |
| ¹H-NMR (CDCl₃, δ) | 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)[1] | Data not available in provided results |
| ¹³C-NMR | Data available via search[7] | Data available via search[6] |
Experimental Protocols
The characterization data presented above are typically obtained using standard analytical techniques. Below are generalized protocols for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition : Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate key processes and relationships relevant to this compound.
Caption: Synthetic route for this compound.
Caption: Standard workflow for chemical characterization.
Caption: Logical relationships between the target compound and its alternatives.
References
- 1. This compound | 163271-08-7 [chemicalbook.com]
- 2. This compound CAS#: 163271-08-7 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [guidechem.com]
- 5. 163271-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(163271-08-7) 1H NMR spectrum [chemicalbook.com]
Assessing the Novelty of Tert-butyl (4-methylpiperidin-4-YL)carbamate Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. Among the myriad of molecular scaffolds, the piperidine ring, a prevalent feature in many approved drugs, remains a focal point of medicinal chemistry. This guide provides a comparative analysis of tert-butyl (4-methylpiperidin-4-YL)carbamate derivatives, assessing their novelty by examining their biological activity, synthetic accessibility, and patent landscape in comparison to established alternatives.
The core structure, this compound, serves as a versatile building block in the synthesis of a variety of biologically active molecules.[1] Its derivatives have garnered attention for their potential to modulate key targets in neurodegenerative diseases and oncology. This guide will delve into the performance of these derivatives against critical enzymes such as Acetylcholinesterase (AChE) and Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), both implicated in the pathology of Alzheimer's disease.
Comparative Biological Activity
To objectively assess the potential of this compound derivatives, their biological activity must be compared against existing therapeutic agents and other investigational compounds. The following tables summarize the available quantitative data for a representative derivative and established inhibitors of AChE and BACE1.
Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitors
| Compound | Structure | Target | IC50 (nM) | Selectivity (BuChE/AChE) |
| M4 Derivative * | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | AChE | Ki = 170 nM | Not Reported |
| Donepezil | N-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine | AChE | 6.7[2] | ~1104[2] |
| Rivastigmine | (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate | AChE | 4.3[2] | ~7.2[2] |
| Galantamine | (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol | AChE | 5130[2] | Not Applicable[2] |
| Tacrine | 1,2,3,4-tetrahydroacridin-9-amine | AChE | 77 | Not Reported |
*Note: The M4 derivative is a multi-target compound with reported inhibitory activity against both AChE and BACE1.[3]
Table 2: Comparison of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors
| Compound | Structure | Target | IC50 / Ki (nM) |
| M4 Derivative * | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | BACE1 | IC50 = 15.4 nM |
| Verubecestat (MK-8931) | N-[3-[(5R)-3-amino-5,6-dihydro-2H-pyran-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | BACE1 | Ki = 7.8, IC50 = 13[4] |
| Atabecestat (JNJ-54861911) | (R)-4-(2,4-difluorophenyl)-5-((4-(methylsulfonyl)phenyl)methyl)-1,3-thiazol-2-amine | BACE1 | Not explicitly stated, potent inhibitor |
| Lanabecestat (AZD3293) | N-[(3S)-1-{[5-(difluoromethoxy)-2-pyridinyl]methyl}-2-oxo-3-azetidinyl]-5-(3-pyridinyl)-2-thiophenecarboxamide | BACE1 | Not explicitly stated, potent inhibitor |
*Note: The M4 derivative demonstrates potent BACE1 inhibition.[3]
Synthesis and Chemical Novelty
The novelty of a class of compounds is also determined by their synthetic accessibility and the diversity of derivatives that can be generated. The core this compound is typically synthesized via the Boc protection of 4-amino-4-methylpiperidine.[5]
A general synthetic approach involves the reaction of 4-amino-4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Variations in the synthetic route allow for the introduction of a wide range of substituents on the piperidine nitrogen and the carbamate group, offering a platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[6][7] The synthesis of N-aryl and N-heteroaryl derivatives, for example, can be achieved through palladium-catalyzed cross-coupling reactions, expanding the chemical space of these compounds.[8]
A chemoenzymatic strategy has also been reported for the synthesis of a chiral derivative, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, highlighting the potential for stereoselective synthesis to explore specific pharmacophores.[9]
Patent Landscape and Novelty Assessment
The patent landscape provides critical insights into the novelty and commercial potential of a compound class. While the core this compound is a known intermediate, patents have been filed for novel derivatives with specific therapeutic claims. For instance, a patent describes benzamide derivatives, which may include a 4-methylpiperidin-1-yl moiety, for the treatment of various CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9] Another patent application covers substituted pyridine derivatives as SARM1 inhibitors for treating neurological disorders, which could potentially incorporate the piperidine carbamate scaffold.[10]
The novelty of new this compound derivatives will depend on the uniqueness of their substitution patterns and their claimed therapeutic applications. Researchers should conduct thorough patent searches to ensure freedom to operate and to identify opportunities for novel intellectual property.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key biological assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and positive control (e.g., Donepezil)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the test compound dilutions or control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of ATCI and DTNB to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 10-15 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition Assay (FRET-based)
This fluorescence resonance energy transfer (FRET) assay utilizes a specific peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds and positive control (e.g., Verubecestat)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a black 96-well plate, add the BACE1 enzyme solution to each well.
-
Add the test compound dilutions or control to the respective wells.
-
Initiate the reaction by adding the BACE1 FRET substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visualize the interplay of the targeted enzymes and the experimental process, the following diagrams are provided.
Caption: Signaling pathways targeted by this compound derivatives.
References
- 1. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buy tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate (EVT-13453558) [evitachem.com]
- 9. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
- 10. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
